[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea
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Overview
Description
[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea typically involves multiple steps, including bromination, etherification, and thiourea formation. The process begins with the bromination of a suitable precursor, followed by etherification to introduce the necessary functional groups. Finally, the thiourea moiety is introduced through a reaction with thiourea or its derivatives .
Industrial Production Methods
Industrial production of thiourea derivatives often involves continuous reactions to improve yield and efficiency. For example, combining bromination, etherification, and thiourea formation into a single continuous process can significantly enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products have various applications in organic synthesis and pharmaceuticals .
Scientific Research Applications
[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, affecting their structure and function. It also regulates the expression of genes related to oxidative stress, calcium signaling, and hormonal regulation .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but less complex structure.
Guanidine: Another related compound with versatile applications in chemistry and biology.
Selenourea: Similar to thiourea but with selenium instead of sulfur, offering different reactivity and applications.
Uniqueness
[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea is unique due to its complex structure, which provides specific reactivity and interactions not observed in simpler thiourea derivatives. Its ability to form multiple hydrogen bonds and its specific molecular targets make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-8-6-11-9(2)7-17(4,5)21-14(11)12(10(8)3)13(15(21)22)19-20-16(18)23/h6-7H,1-5H3,(H3,18,20,23)/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXJILHUNQSVII-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C(=NNC(=S)N)C(=O)N3C(C=C2C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C3C(=C1C)/C(=N\NC(=S)N)/C(=O)N3C(C=C2C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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